5-Chloro-3-(o-tolyl)benzo[c]isoxazole
Description
Overview of Benzo[c]isoxazole Heterocycles in Contemporary Chemical Science
The benzo[c]isoxazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to an isoxazole (B147169) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its versatile binding characteristics and its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities. researchgate.netnih.gov These biological activities are extensive and include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antipsychotic, and anti-glycation properties. researchgate.netresearchgate.netnih.govresearchgate.net
The utility of the benzo[c]isoxazole core is demonstrated by its incorporation into various drugs, such as the anticonvulsants zonisamide (B549257) and the antipsychotic risperidone. nih.govchim.it The scaffold serves as a critical building block in drug discovery, with ongoing research focused on synthesizing novel derivatives to develop more potent and selective therapeutic agents. researchgate.netnih.gov The inherent reactivity of the N-O bond allows for facile ring-opening and transformation into other valuable chemical entities, further enhancing its role as a versatile synthon in organic synthesis. researchgate.net
Historical Context and Evolution of Research on Benzo[c]isoxazole Scaffolds
The journey into isoxazole chemistry began in 1903 when Claisen synthesized the parent isoxazole ring. nih.gov Following this, traditional methods for constructing the fused benzo[c]isoxazole system, also known as anthranil, were developed. These classical approaches typically involved the cyclization of suitably modified ortho-substituted benzenes, such as o-acylphenylhydroxylamines. chim.itchemicalbook.com
The evolution of organic synthesis has introduced more sophisticated and efficient methodologies. In the last quarter-century, research has expanded to include modern techniques like palladium-catalyzed C-H activation and [4+1] annulation, which allow for the direct construction of the benzisoxazole core from readily available starting materials. chim.itresearchgate.net Research has progressed from the synthesis of simple derivatives to the design of complex molecules with potential multi-target activities, reflecting the growing importance of this scaffold in contemporary chemical and pharmaceutical science. nih.govacs.org
Rationalization for the Focused Investigation of Substituted Benzo[c]isoxazoles, specifically 5-Chloro-3-(o-tolyl)benzo[c]isoxazole
The scientific interest in specifically substituted benzo[c]isoxazoles is driven by the principle of structure-activity relationships (SAR), where the nature and position of substituents on the core scaffold dictate the molecule's biological activity. nih.govnih.gov The investigation of this compound is a logical extension of this principle.
The benzo[c]isoxazole core acts as a pharmacophore, and its efficacy can be modulated by attached functional groups. nih.gov Research has shown that the introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring can lead to an increase in biological activity. nih.gov For instance, 5-chloro-3-phenyl-2,1-benzisoxazoles have demonstrated the ability to suppress certain tumors in animal models. researchgate.net
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 94100-11-5 | nih.gov |
| Molecular Formula | C₁₄H₁₀ClNO | nih.gov |
| Molecular Weight | 243.69 g/mol | nih.govchim.it |
Scope and Objectives of Academic Inquiry into this compound
The primary scope of academic research into this compound and its analogues is the exploration of their potential as novel therapeutic agents and as tools for chemical biology. researchgate.netnih.gov
The key objectives of this research include:
Synthesis and Characterization: To develop efficient synthetic routes for this compound and related derivatives and to fully characterize their chemical structures using modern spectroscopic and analytical techniques. researchgate.netnih.gov
Biological Evaluation: To screen these compounds for a range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, to identify potential lead compounds for drug development. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compounds—for example, by altering the substituents on the phenyl ring or changing the position of the chloro group—and to assess how these changes affect biological activity. nih.govrsc.org This helps in building a comprehensive understanding of the chemical features required for potency and selectivity.
Mechanism of Action Studies: For compounds that show significant activity, further research aims to elucidate their mechanism of action at a molecular level, identifying the specific enzymes, receptors, or cellular pathways they interact with.
Ultimately, the academic inquiry into compounds like this compound contributes to the foundational knowledge required for the rational design of new and more effective medicines.
Table 2: Related Benzo[c]isoxazole Compounds and their Reported Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Chloro-3-phenylbenzo[c]isoxazole | 719-64-2 | C₁₃H₈ClNO | 229.66 |
| 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole | 724-07-2 | C₁₃H₇Cl₂NO | 264.11 |
| 5-Chloro-3-ethylbenzo[c]isoxazole | 50735-12-1 | C₉H₈ClNO | 181.62 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(2-methylphenyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-2-3-5-11(9)14-12-8-10(15)6-7-13(12)16-17-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRGEWBJSBUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C=CC3=NO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Reactivity of the Benzo[c]isoxazole Core Structure
The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound characterized by a 10π electron system. However, due to cross-conjugation and a disruption of aromaticity, it exhibits lower stability and higher reactivity compared to more conventional aromatic systems, making it a versatile precursor in organic synthesis. evitachem.com
Electrophilic and Nucleophilic Substitution Reactions
The fused aromatic rings of the benzo[c]isoxazole core are electron-rich and can undergo electrophilic aromatic substitution. evitachem.com The position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic system. For the isoxazole (B147169) ring itself, electrophilic attack is known to favor the C4 position. However, in the benzo[c]isoxazole system, the benzene (B151609) ring is generally more susceptible to electrophilic attack. The presence of the chloro group (an ortho-, para-director) and the isoxazole moiety will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic substitution reactions on the core are also possible. The isoxazole nitrogen can act as a nucleophile in reactions with electrophiles. evitachem.com Nucleophilic aromatic substitution (SNAr) on the benzene ring is less common unless activated by strongly electron-withdrawing groups.
Ring-Opening Reactions and Rearrangements
The inherent strain and lower stability of the benzo[c]isoxazole ring make it susceptible to ring-opening reactions under various conditions. High temperatures, for instance, can promote decomposition involving the cleavage of the N-O bond. evitachem.com
Specific reagents can induce controlled ring-opening. For example, treatment of isoxazoles with electrophilic fluorinating agents can lead to a ring-opening fluorination, yielding highly functionalized fluorinated carbonyl compounds. Reductive cleavage is another common pathway. Treatment of benzo[c]isoxazolium salts with reducing agents like Na₂S₂O₄ or zinc in acetic acid results in the reductive opening of the isoxazole ring to form ortho-alkylaminobenzophenones. evitachem.com
Rearrangements of the isoxazole core are also documented, such as the Boulton-Katritzky rearrangement, which typically occurs in the presence of a base and involves the recyclization of the isoxazole ring system.
Formation of Benzo[c]isoxazolium Salts and their Reactivity
The nitrogen atom of the benzo[c]isoxazole core can be readily alkylated to form benzo[c]isoxazolium salts. This transformation is achieved in good yields by reacting the parent heterocycle with alkylating agents such as trialkylorthoformates in the presence of a Lewis acid (e.g., BF₃·Et₂O) or with Meerwein's reagent (Et₃OBF₄). evitachem.com
These quaternary salts are highly reactive intermediates. Their increased electrophilicity at the C3 position makes them susceptible to attack by a wide range of nucleophiles. This reactivity provides a powerful method for introducing diverse functional groups, leading to the formation of various benzo[c]isoxazoline derivatives. evitachem.com
| Reagent Class | Product Type | Reference |
| Trialkylorthoformates / BF₃·Et₂O | Benzo[c]isoxazolium salts | evitachem.com |
| Meerwein's reagent (Et₃OBF₄) | Benzo[c]isoxazolium salts | evitachem.com |
| Nucleophiles (e.g., R-MgBr, R-Li) | Benzo[c]isoxazolines | evitachem.com |
| Na₂S₂O₄ or Zn/AcOH | o-Alkylaminobenzophenones | evitachem.com |
Transformations Involving the 5-Chloro Substituent
The chlorine atom at the 5-position of the benzene ring is a key handle for synthetic modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are typically unreactive towards nucleophiles, SNAr can occur if the aromatic ring is sufficiently electron-deficient. The benzo[c]isoxazole ring system can act as an electron-withdrawing group, activating the chloro-substituent towards displacement by strong nucleophiles like alkoxides, thiolates, or amines, often under forcing conditions (high temperature and pressure).
Palladium-Catalyzed Cross-Coupling Reactions: The 5-chloro position is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and offer a versatile route to complex derivatives.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Heck | Alkenes | C-C | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira | Terminal alkynes | C-C | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amines, amides | C-N | Pd₂(dba)₃, BINAP/Xantphos |
| Stille | Organostannanes | C-C | Pd(PPh₃)₄ |
| Negishi | Organozinc reagents | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
These reactions allow for the introduction of a wide array of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino moieties, significantly increasing the molecular diversity of derivatives based on the 5-Chloro-3-(o-tolyl)benzo[c]isoxazole scaffold.
Reactions at the 3-(o-tolyl) Moiety
The o-tolyl group at the C3 position offers additional sites for chemical modification, although its reactivity is influenced by steric hindrance from the ortho-methyl group and its proximity to the benzo[c]isoxazole core.
Side-Chain Oxidation: The benzylic methyl group of the tolyl substituent can be oxidized to other functional groups. Using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can convert the methyl group into a carboxylic acid. libretexts.orgyoutube.com Milder, more controlled oxidation could potentially yield a benzaldehyde or a benzyl alcohol derivative. This transformation requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com
Side-Chain Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN), can selectively introduce a halogen (typically bromine) onto the benzylic methyl group. The resulting benzyl halide is a versatile intermediate for subsequent nucleophilic substitution reactions.
Electrophilic Aromatic Substitution on the Tolyl Ring: The tolyl ring itself can undergo further electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. However, the positions for substitution are sterically influenced. The position para to the methyl group is the most accessible. The ortho position is significantly hindered due to both the adjacent methyl group and the bulky benzo[c]isoxazole substituent, making substitution at this site less likely. youtube.com
Derivatization Strategies for Enhancing Molecular Complexity
Building upon the reactivity of the core and its substituents, various strategies can be employed to enhance the molecular complexity of this compound. These strategies are crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
A multi-pronged approach to derivatization can be envisioned:
Core Modification via Isoxazolium Salts: Formation of benzo[c]isoxazolium salts followed by reaction with a diverse set of nucleophiles allows for the introduction of new substituents and the creation of a library of benzo[c]isoxazoline derivatives.
Cross-Coupling at the 5-Position: Utilizing the 5-chloro group as a synthetic handle for various palladium-catalyzed cross-coupling reactions is a highly effective strategy. A matrix approach, combining different coupling reaction types with a wide array of coupling partners (e.g., various boronic acids for Suzuki coupling, different amines for Buchwald-Hartwig amination), can rapidly generate a large number of structurally diverse analogs.
Functionalization of the Tolyl Group: A sequential strategy involving oxidation or halogenation of the tolyl methyl group provides a secondary point for diversification. The resulting carboxylic acid, alcohol, or halide can be further elaborated through esterification, amidation, etherification, or substitution reactions.
Combinatorial Approaches: Combining the strategies above allows for the systematic modification of multiple sites on the molecule. For instance, a Suzuki coupling at the 5-position could be followed by a side-chain oxidation of the tolyl group and subsequent amidation, leading to highly complex and functionalized final products. An example from related benzisoxazole chemistry shows the elaboration of a side chain at the 3-position to incorporate a triazole ring via click chemistry, highlighting a powerful method for adding complex heterocyclic moieties.
These derivatization pathways underscore the utility of this compound as a versatile scaffold for creating novel and complex chemical entities.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon environments within the compound.
The ¹H NMR spectrum of 5-Chloro-3-(o-tolyl)benzo[c]isoxazole is predicted to exhibit distinct signals corresponding to the protons of the o-tolyl group and the substituted benzisoxazole ring system. The aromatic region (typically δ 7.0-8.5 ppm) would contain a complex set of signals.
The three protons on the chlorinated benzene (B151609) ring of the benzo[c]isoxazole moiety are expected to show specific splitting patterns. For instance, in related 5-substituted benzo[c]isoxazoles like 5-bromobenzo[c]isoxazole, the proton at C4 appears as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. rsc.org By analogy, the protons H-4, H-6, and H-7 of the target compound would display characteristic multiplicities and coupling constants.
The o-tolyl group would contribute signals from its four aromatic protons and three methyl protons. The methyl group protons would appear as a sharp singlet, likely upfield around δ 2.4 ppm, similar to other tolyl-substituted isoxazoles. rsc.org The four adjacent aromatic protons on the tolyl ring would produce a complex multiplet pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzo[c]isoxazole H-4 | ~ 7.8 - 8.0 | d |
| Benzo[c]isoxazole H-6 | ~ 7.4 - 7.6 | dd |
| Benzo[c]isoxazole H-7 | ~ 7.6 - 7.8 | d |
| o-tolyl aromatic | ~ 7.2 - 7.6 | m |
| o-tolyl -CH₃ | ~ 2.4 | s |
Note: Predicted values are based on data from analogous compounds. rsc.orgrsc.orgsciarena.com d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 14 distinct signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Cl) and by aromatic ring currents.
The carbons of the benzo[c]isoxazole core, particularly C-3, C-3a, C-5, and C-7a, would be significantly affected by the heteroatoms. The C-3 carbon, bonded to the nitrogen and the o-tolyl group, and the C-5 carbon, bearing the chloro substituent, would be readily identifiable. rsc.org The quaternary carbons often show lower intensity peaks compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzo[c]isoxazole C-3 | ~ 155 - 160 |
| Benzo[c]isoxazole C-3a | ~ 118 - 122 |
| Benzo[c]isoxazole C-4 | ~ 120 - 125 |
| Benzo[c]isoxazole C-5 | ~ 130 - 135 |
| Benzo[c]isoxazole C-6 | ~ 125 - 130 |
| Benzo[c]isoxazole C-7 | ~ 110 - 115 |
| Benzo[c]isoxazole C-7a | ~ 150 - 155 |
| o-tolyl C-1' | ~ 128 - 132 |
| o-tolyl C-2' | ~ 138 - 142 |
| o-tolyl C-3' | ~ 126 - 130 |
| o-tolyl C-4' | ~ 130 - 134 |
| o-tolyl C-5' | ~ 129 - 133 |
| o-tolyl C-6' | ~ 131 - 135 |
| o-tolyl -CH₃ | ~ 20 - 25 |
Note: Predicted values are based on data from analogous compounds. rsc.orgrsc.orgmdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would definitively link each proton signal in the ¹H NMR spectrum (except the methyl singlet) to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the CH moieties in both aromatic rings.
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. researchgate.net It would be used to trace the connectivity of adjacent protons within the benzisoxazole ring (e.g., H-6 with H-7) and within the o-tolyl ring, helping to delineate the two separate spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net A NOESY spectrum could show a correlation between the methyl protons of the o-tolyl group and the H-4 proton of the benzisoxazole ring, providing further confirmation of the geometry and the identity of the 3-(o-tolyl) isomer.
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| Technique | Correlated Nuclei | Information Gained |
| COSY | H-6 / H-7 | Confirms adjacency of protons on the benzo ring. |
| COSY | o-tolyl aromatic protons | Maps the spin system of the tolyl substituent. |
| HSQC | Aromatic H's / Aromatic C's | Assigns all protonated carbons. |
| HMBC | o-tolyl H's / Benzo[c]isoxazole C-3 | Confirms the connectivity between the two ring systems. |
| HMBC | H-4, H-6 / Benzo[c]isoxazole C-5 | Confirms the position of the chlorine atom. |
| NOESY | o-tolyl -CH₃ / Benzo[c]isoxazole H-4 | Confirms through-space proximity, supporting the assigned regiochemistry. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion. For this compound, the molecular formula is C₁₄H₁₀ClNO. HRMS analysis would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass, distinguishing it from other potential compounds with the same nominal mass. mdpi.combeilstein-journals.org
Molecular Formula: C₁₄H₁₀ClNO
Calculated Monoisotopic Mass: 243.0451 g/mol
Significance: Confirmation of the measured mass to within a few parts per million (ppm) of the calculated mass provides strong evidence for the correct molecular formula. rsc.org
Under electron ionization (EI) conditions in a mass spectrometer, the molecular ion (M⁺˙) of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.
The fragmentation of benzisoxazoles is often initiated by the cleavage of the weak N-O bond. nih.gov Based on the analysis of similar structures, such as 5-chloro-3-phenyl-2,1-benzisoxazole, several key fragmentation pathways can be predicted. nist.gov
Loss of CO: A common fragmentation pathway for isoxazole (B147169) rings involves rearrangement and loss of a carbon monoxide molecule, which would lead to a significant fragment ion.
Cleavage of the o-tolyl group: The bond between the benzisoxazole C-3 and the o-tolyl ring could break, leading to fragments corresponding to the [M - C₇H₇]⁺ ion or the [C₇H₇]⁺ (tropylium) ion.
Loss of Chlorine: Cleavage of the C-Cl bond could occur, resulting in an [M - Cl]⁺ fragment.
Ring Cleavage: Complex rearrangements following the initial N-O bond cleavage can lead to various smaller fragments, providing further structural information. nih.govmdpi.com
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 243/245 | [C₁₄H₁₀ClNO]⁺˙ | Molecular Ion (M⁺˙) (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 208 | [C₁₄H₁₀NO]⁺ | Loss of Cl radical |
| 180 | [C₁₃H₁₀N]⁺ | Loss of Cl radical and CO |
| 152 | [C₈H₄ClNO]⁺˙ | Loss of C₆H₆ (benzene) from a rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the tolyl group |
Note: The predicted fragmentation is based on general principles of mass spectrometry and data from analogous compounds. nih.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.
For this compound, a detailed, experimentally verified IR spectrum is not available in the searched literature. However, based on its known structure, the following table outlines the expected characteristic absorption bands for its principal functional groups. These values are estimations based on typical ranges for similar structural motifs.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1620 - 1450 |
| Alkyl (Methyl) | C-H stretch | 2975 - 2850 |
| Isoxazole Ring | C=N stretch | ~1650 - 1550 |
| Isoxazole Ring | C-O-N stretch | ~1300 - 1100 |
| Aryl Halide | C-Cl stretch | 1100 - 1000 |
This table represents generalized expected values, not specific experimental results for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The absorption of UV or visible light excites electrons from a ground state to a higher energy state, with the wavelength of maximum absorbance (λmax) being a key characteristic.
Specific experimental UV-Vis spectroscopic data, including λmax values, for this compound have not been reported in the available research. The extensive conjugation provided by the fused benzoisoxazole system and the attached tolyl ring would be expected to result in significant absorption in the ultraviolet region.
X-ray Crystallography for Precise Three-Dimensional Structural Characterization
There are no published X-ray crystallography studies for this compound in the searched databases. Therefore, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such an analysis would be required to definitively confirm the planarity of the benzoisoxazole ring system and the rotational orientation of the o-tolyl group relative to the core structure.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to validate its empirical formula and assess its purity. The molecular formula for this compound is C₁₄H₁₀ClNO. evitachem.com
While specific experimental results for this compound are not published, the theoretical elemental composition can be calculated as follows.
| Element | Symbol | Atomic Mass | Molar Mass of Compound | Theoretical % |
| Carbon | C | 12.011 | 243.69 | 69.00% |
| Hydrogen | H | 1.008 | 243.69 | 4.14% |
| Chlorine | Cl | 35.453 | 243.69 | 14.55% |
| Nitrogen | N | 14.007 | 243.69 | 5.75% |
| Oxygen | O | 15.999 | 243.69 | 6.56% |
This table shows the calculated theoretical percentages. Experimental validation data from combustion analysis is not available in the searched literature.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic and Molecular Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. Studies on benzoisoxazole derivatives frequently employ DFT methods, such as B3LYP or M06-2X with basis sets like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 5-Chloro-3-(o-tolyl)benzo[c]isoxazole, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.
A critical aspect of this molecule's conformation is the rotational orientation of the o-tolyl group relative to the benzo[c]isoxazole plane. The presence of the ortho-methyl group on the tolyl ring introduces significant steric hindrance. Computational analyses have shown that this steric effect creates a rotational barrier of approximately 7.5 kcal/mol. This barrier influences the molecule's conformational landscape, stabilizing certain rotational isomers and impacting its reactivity, particularly in reactions where the approach to the isoxazole (B147169) ring is critical. The optimized geometry provides the foundation for all other computational property calculations.
Table 1: Selected Optimized Geometrical Parameters (Illustrative) The following are typical bond lengths and angles for benzoisoxazole systems as would be determined by DFT calculations. Specific values for the title compound require dedicated computational studies.
| Parameter | Bond/Atoms | Value |
| Bond Length (Å) | C-Cl | ~1.74 |
| C-O (isoxazole) | ~1.36 | |
| N-O (isoxazole) | ~1.42 | |
| C=N (isoxazole) | ~1.31 | |
| C-C (aryl-isoxazole) | ~1.48 | |
| Bond Angle (°) | O-N-C | ~108 |
| C-O-N | ~112 | |
| Dihedral Angle (°) | C-C-C-C (tolyl vs. benzoisoxazole) | Variable (dependent on conformer) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, DFT calculations would show the HOMO is likely distributed over the electron-rich benzoisoxazole ring system, while the LUMO is spread across the molecule, ready to accept electron density. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.
Table 2: Frontier Molecular Orbital Properties (Illustrative) Values are representative for this class of compounds and are determined via DFT calculations.
| Property | Value (eV) | Significance |
| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | ~ -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.7 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP map would show negative potential concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the chlorine atom. These sites represent the primary centers for interaction with electrophiles. Positive potential would be located around the hydrogen atoms of the aromatic rings. This visual representation of charge distribution is invaluable for predicting non-covalent interactions and sites of chemical reactions.
DFT calculations are highly effective in predicting spectroscopic parameters. By calculating the magnetic shielding tensors and vibrational modes of the optimized molecular structure, it is possible to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.
These theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds. Comparing the calculated spectra with experimental data serves as a powerful method for confirming the molecular structure. Discrepancies between theoretical and experimental values can often be reconciled by considering solvent effects or by refining the computational model, thus providing deeper insight into the molecule's behavior in different environments.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape, flexibility, and intermolecular interactions in different environments (e.g., in solution).
For this compound, an MD simulation could explore the rotation of the o-tolyl group in real-time, providing a dynamic picture of the conformational flexibility suggested by the DFT rotational barrier. Furthermore, simulations in a solvent like water or DMSO would reveal how the molecule interacts with its surroundings through hydrogen bonds or other non-covalent forces, which is crucial for understanding its solubility and behavior in biological systems.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a quantitative basis for the structure-reactivity relationship.
Key descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = (χ²) / (2η)
These calculated indices help to classify the molecule's reactivity profile. For instance, chemical hardness (η) is another measure of resistance to change in electron distribution, complementing the HOMO-LUMO gap. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons, providing a measure of its electrophilic character.
Table 3: Global Quantum Chemical Reactivity Descriptors (Illustrative) These descriptors are derived from HOMO and LUMO energies obtained from DFT calculations and provide quantitative measures of reactivity.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | (I+A)/2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; measures the capacity for charge transfer. |
| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |
Mechanistic Investigations of Organic Reactions using Computational Methods
While specific computational studies on the reaction mechanisms involving This compound are not extensively documented in publicly available research, the broader class of isoxazoles and benzoisoxazoles has been the subject of numerous theoretical investigations. These studies provide a framework for understanding the potential reaction pathways, transition states, and reactivity of this compound class. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms that are often difficult to probe experimentally.
Key areas of mechanistic investigation for isoxazole derivatives that are relevant to This compound include their synthesis, typically via 1,3-dipolar cycloadditions, and their thermal or photochemical rearrangements, which often involve ring-opening reactions.
1,3-Dipolar Cycloaddition in Isoxazole Synthesis
The synthesis of the isoxazole core generally proceeds through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov Computational studies have been instrumental in clarifying the mechanistic details of these reactions. For instance, theoretical calculations have been used to determine whether the cycloaddition is a concerted process, where both new bonds form simultaneously, or a stepwise process involving a diradical or zwitterionic intermediate. organic-chemistry.org The regioselectivity of the reaction, which determines the orientation of the dipole and the dipolarophile, is also a key aspect addressed by computational models. organic-chemistry.org
F. Himo and co-workers performed computational studies on the copper(I)-catalyzed cycloaddition of nitrile oxides to terminal alkynes, revealing a nonconcerted mechanism that proceeds through metallacycle intermediates. organic-chemistry.org Such computational insights are crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Photochemical and Thermal Reactivity: Ring-Opening Reactions
The isoxazole ring can undergo cleavage under thermal or photochemical conditions. These reactions are of significant interest as they can lead to a variety of other heterocyclic or open-chain structures. Computational chemistry has been employed to study the intricate details of these transformations.
Time-resolved photoelectron spectroscopy combined with ab initio calculations has been used to study the photoinduced dynamics of isoxazole. acs.org Upon photoexcitation, the molecule can undergo rapid ring-opening through the cleavage of the weak N-O bond. acs.org Theoretical simulations suggest that after excitation, more than 80% of trajectories show this N-O bond breaking within 100 femtoseconds. acs.org
Similarly, electron capture by isoxazole can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical anion. nsf.gov The nature and stability of these diradical intermediates have been investigated using high-level computational methods, such as equation-of-motion (EOM) coupled-cluster theory. nsf.gov These studies help to understand the fundamental electronic behavior of the isoxazole ring upon external stimuli.
For benzo-fused systems, the thermal and photochemical reactivity can be complex. For example, computational studies on related benzo[c]oxocins have shown that they can undergo photochemical cycloisomerization or thermal ring-opening to form ortho-quinodimethane intermediates, with the mechanisms supported by DFT calculations. nih.govresearchgate.net Such studies provide a model for how the reactivity of This compound might be explored computationally.
The table below presents hypothetical data based on typical computational studies of isoxazole ring-opening reactions, illustrating the kind of information that can be obtained.
| Reaction Pathway | Computational Method | Calculated Parameter | Value (kcal/mol) |
| Thermal Ring-Opening | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 35.4 |
| Thermal Ring-Opening | DFT (B3LYP/6-31G) | Reaction Energy (ΔE) | 12.1 |
| Photochemical Ring-Opening | CASSCF/CASPT2 | S1 Excitation Energy | 110.5 |
| Photochemical Ring-Opening | CASSCF/CASPT2 | Barrier on S1 Surface | 5.2 |
| This table is illustrative and does not represent experimental data for this compound. |
These computational approaches are essential for building a predictive understanding of the chemical behavior of complex heterocyclic molecules like This compound , guiding synthetic efforts and the development of new applications.
Investigation of Biological Activities and Molecular Mechanisms Non Clinical Focus
Enzyme Inhibition Studies
The inhibitory potential of 5-Chloro-3-(o-tolyl)benzo[c]isoxazole and its analogs has been explored against several key enzymes implicated in physiological and pathological processes.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. While the broader class of benzisoxazole derivatives has been investigated as potent inhibitors of AChE, specific inhibitory data for this compound against acetylcholinesterase is not extensively documented in publicly available research. Structure-activity relationship studies on related N-benzylpiperidine benzisoxazoles have shown that the benzisoxazole heterocycle can act as a bioisosteric replacement for the benzoyl functionality found in other known AChE inhibitors. Molecular modeling of these related compounds has implicated key amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 in the binding interactions within the active site of AChE.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. They are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Studies on a series of 5-chloro-3-aryl-benzo[c]isoxazole derivatives have revealed their potential as MAO inhibitors. While specific data for the o-tolyl isomer is limited, research on the closely related positional isomer, 5-Chloro-3-(p-tolyl)benzo[c]isoxazole , has demonstrated inhibitory activity against both MAO-A and MAO-B. This suggests that the 5-chloro-3-(tolyl)benzo[c]isoxazole scaffold is a viable candidate for MAO inhibition. In one study, among C5 chloro-substituted compounds, the p-tolyl and phenyl substituted compounds were found to be more optimal than other aryl group substitutions.
| Compound | Target Enzyme | IC50 (µM) |
| 5-Chloro-3-(p-tolyl)benzo[c]isoxazole | MAO-A | > 17.7 |
| 5-Chloro-3-(p-tolyl)benzo[c]isoxazole | MAO-B | 1.12 |
This table presents data for a positional isomer of the subject compound.
The data indicates that 5-Chloro-3-(p-tolyl)benzo[c]isoxazole is a more potent inhibitor of MAO-B than MAO-A, suggesting a degree of selectivity.
Other Relevant Enzyme Targets (e.g., protein kinases, COX-2)
The isoxazole (B147169) ring is a component of various compounds that have been investigated for the inhibition of other key enzymes.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The isoxazole ring is a key structural feature in some selective COX-2 inhibitors. Research on various isoxazole derivatives has demonstrated their potential to exhibit selective COX-2 inhibitory activity. However, direct experimental data on the COX-2 inhibitory properties of this compound has not been reported.
Molecular Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. This section explores the known interactions of the subject compound and its relatives with receptors and nucleic acids.
Ligand-Receptor Binding Studies (e.g., serotonin receptors)
Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents, particularly those used in the treatment of psychiatric disorders. The benzo[c]isoxazole core is found in several compounds with affinity for serotonin receptors.
While direct binding studies of this compound with serotonin receptors have not been specifically detailed, the broader class of benzisoxazole derivatives has been a subject of interest in the design of ligands for various 5-HT receptor subtypes. For example, rational design strategies have been employed to develop novel benzisoxazole derivatives with activity at 5-HT4 receptors. The 5-HT3 receptor, a ligand-gated ion channel, has also been a target for compounds with diverse chemical structures.
DNA-Compound Interactions
The interaction of small molecules with DNA can lead to various cellular effects and is a mechanism of action for some anticancer drugs. Currently, there is a lack of published scientific literature detailing the specific interactions between this compound and DNA.
Computational Docking Studies for Target Binding Prediction
Computational docking studies are instrumental in predicting the binding affinities and modes of interaction between a small molecule, such as this compound, and a biological target. For the broader class of benzisoxazole derivatives, these in silico methods have been employed to elucidate potential mechanisms of action.
For instance, a study on the antibacterial benzisoxazole derivative, 3,6-dihydroxy-1,2-benzisoxazole, utilized molecular docking to investigate its interaction with chorismate pyruvate-lyase (CPL), an enzyme involved in the 4-hydroxybenzoate (4-HB) metabolic pathway in bacteria. nih.gov A homology model of A. baumannii CPL was created, and docking simulations suggested that the benzisoxazole compound could bind to this enzyme, indicating a potential antibacterial mechanism. nih.gov
In the context of anticancer research, docking experiments have been performed on related heterocyclic structures to understand their binding to cancer-related targets. For example, benzoxazole-based antagonists were docked to peroxisome proliferator-activated receptors (PPARα and PPARγ) to illuminate their putative binding modes. nih.gov Similarly, benzimidazole derivatives have been docked at the EGFR kinase site, showing interactions comparable to the known inhibitor erlotinib, which helps explain their cytotoxic effects. semanticscholar.orgmdpi.com These studies underscore the utility of computational docking in identifying and validating potential biological targets for novel compounds within the isoxazole family.
Antimicrobial Activity Investigations at the Cellular/Molecular Level
The isoxazole scaffold is a core component of many compounds exhibiting a wide range of biological activities, including significant antimicrobial properties. researchgate.netresearchgate.net Research into isoxazole derivatives has demonstrated their potential against various pathogenic microorganisms, including both bacteria and fungi. researchgate.net The introduction of different substituents onto the isoxazole ring can modulate this activity. researchgate.netnih.gov For example, the presence of a thiophene moiety has been shown to increase the antimicrobial effect of isoxazole derivatives. nih.gov
Antibacterial Mechanisms of Action
The antibacterial activity of the benzisoxazole class of compounds has been linked to specific molecular targets. Research on 3,6-dihydroxy-1,2-benzisoxazole, a potent antibiotic against multi-drug resistant Acinetobacter baumannii, points to a mechanism involving the disruption of a key metabolic pathway. nih.gov The antibacterial effect of this compound was reversed by the addition of 4-hydroxybenzoate (4-HB), suggesting that the compound targets bacterial processes that utilize 4-HB. nih.gov In silico docking studies further supported the hypothesis that the compound may inhibit chorismate pyruvate-lyase (CPL), an enzyme critical for the formation of 4-HB. nih.gov This highlights a specific and targeted mechanism of action for this class of antibacterial agents. Other related heterocyclic compounds, such as benzoxazolinones, also serve as defense compounds in plants against bacteria and fungi. nih.gov
Antifungal Mechanisms of Action
Many antifungal agents that contain an azole ring structure function by disrupting the integrity of the fungal cell membrane. nih.govnih.gov A primary mechanism of action for azole antifungals is the inhibition of ergosterol synthesis. nih.gov Ergosterol is a vital sterol component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death. nih.gov
Derivatives containing the isoxazole ring have demonstrated efficacy against fungal pathogens such as Candida albicans. nih.govnih.gov The antifungal activity is often attributed to this established mechanism of targeting ergosterol biosynthesis, which is a hallmark of many azole-based therapeutic agents. nih.gov
Anticancer Activity Research at the Cellular Level
The isoxazole nucleus is a key feature in a variety of synthetic compounds developed as potential anticancer agents. nih.govresearchgate.net Numerous studies have demonstrated that isoxazole derivatives can inhibit the proliferation of tumor cells and induce cell death through various molecular pathways. nih.govresearchgate.netnih.gov These compounds have been evaluated against a range of cancer cell lines, showing promise as a scaffold for the development of new chemotherapeutic agents. nih.gov
Cytotoxicity in Cancer Cell Lines (In Vitro Models)
The cytotoxic effects of various isoxazole and related benzoxazole derivatives have been evaluated in numerous in vitro cancer models. These studies demonstrate a broad range of activity against different types of cancer cells. For example, novel synthetic isoxazole derivatives exhibited significant antiproliferative activity in human erythroleukemic K562 cells and glioblastoma cell lines U251-MG and T98G. nih.govresearchgate.net In another study, a series of 5-(thiophen-2-yl)isoxazoles showed selective and potent cytotoxicity against the MCF-7 human breast cancer cell line, with the lead compound (TTI-6) having an IC50 value of 1.91 μM. nih.gov Furthermore, benzoxazole-based compounds have been identified as cytotoxic, particularly in the colorectal cancer cell lines HT-29 and HCT116. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Synthetic Isoxazole Derivatives | K562 (Erythroleukemia) | Significant antiproliferative and pro-apoptotic activities. | nih.govresearchgate.net |
| Synthetic Isoxazole Derivatives | U251-MG (Glioblastoma) | Antiproliferative effects observed. | nih.govresearchgate.net |
| Synthetic Isoxazole Derivatives | T98G (Glioblastoma) | Antiproliferative effects observed. | nih.govresearchgate.net |
| 5-(thiophen-2-yl)isoxazoles (TTI-6) | MCF-7 (Breast Cancer) | Potent and selective cytotoxicity with an IC50 of 1.91 μM. | nih.gov |
| Benzoxazole-based amides (3f) | HT-29 (Colorectal Cancer) | Identified as the most cytotoxic compound in the series. | nih.gov |
| Benzoxazole-based amides (3f) | HCT116 (Colorectal Cancer) | Demonstrated high potency. | nih.gov |
| Benzimidazole Derivatives (Comp. 10 & 13) | MDA-MB-231 (Breast Cancer) | Potent activity, comparable to doxorubicin. | semanticscholar.org |
| Benzimidazole Derivatives (Comp. 10 & 13) | SKOV3 (Ovarian Cancer) | Potent activity, comparable to doxorubicin. | semanticscholar.org |
| Benzimidazole Derivatives (Comp. 10 & 13) | A549 (Lung Cancer) | Potent activity, comparable to doxorubicin. | semanticscholar.org |
Exploration of Cellular Pathways and Mechanisms (e.g., apoptosis, cell cycle arrest, inhibition of specific targets)
The anticancer activity of isoxazole-containing compounds is often mediated by their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Numerous studies have shown that isoxazole and related heterocyclic derivatives are potent inducers of apoptosis. In human erythroleukemic K562 cells, these compounds were found to induce both early and late stages of apoptosis. nih.govresearchgate.net The mechanism of apoptosis induction often involves the breakdown of the mitochondrial membrane potential, activation of caspases (such as caspase-3), and subsequent nuclear degradation. nih.gov Further mechanistic studies revealed that these compounds can modulate the expression of key apoptosis-regulating proteins, leading to an overexpression of the pro-apoptotic protein Bax and suppression of anti-apoptotic proteins like Bcl-2 and Bcl-X(L). nih.gov In ovarian cancer cells (SKOV3), certain derivatives caused a significant increase in both early and late apoptosis. semanticscholar.orgmdpi.com
Immunomodulatory and Anti-Inflammatory Effects (Mechanistic Studies)
While direct mechanistic studies on this compound are not extensively documented in publicly available research, the broader class of isoxazole derivatives has been a subject of investigation for their immunomodulatory and anti-inflammatory properties. The mechanisms of action for these related compounds often involve the modulation of key inflammatory mediators.
Many isoxazole derivatives have been found to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins—pro-inflammatory molecules. nih.gov Some isoxazole-containing compounds have also been reported to inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of inflammatory mediators. nih.gov
Furthermore, the immunomodulatory effects of some isoxazole derivatives have been linked to their ability to influence cytokine production. For instance, certain indolyl-isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.govmdpi.com The regulation of these cytokines is a critical aspect of controlling the inflammatory response and immune system activity.
Given the structural similarities, it is plausible that this compound may share some of these mechanistic pathways. The presence of the benzo[c]isoxazole core, substituted with a chlorine atom and an o-tolyl group, likely influences its interaction with biological targets involved in inflammation and immune signaling. However, without direct experimental evidence, these remain as scientifically reasoned hypotheses.
Structure-Activity Relationship (SAR) Studies
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended aryl groups. Structure-Activity Relationship (SAR) studies on related compounds provide valuable insights into the potential biological profile of this compound.
The substituents on the benzo[c]isoxazole core play a crucial role in determining the compound's biological activity.
Chloro Group at Position 5: The presence of a chlorine atom at the 5-position of the benzo[c]isoxazole ring is a key feature. Halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. In various heterocyclic compounds, the introduction of a chloro group has been shown to enhance biological activity.
The combination of the 5-chloro and 3-(o-tolyl) substituents in this compound creates a unique electronic and steric profile that likely dictates its specific biological effects.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For anti-inflammatory isoxazole derivatives, several key pharmacophoric features have been proposed based on studies of related compounds.
A general pharmacophoric model for selective COX-2 inhibition often includes a central heterocyclic ring with two adjacent aryl rings. nih.gov One of the aryl rings typically fits into a hydrophobic pocket of the enzyme, while the other can interact with other residues. The substituents on these aryl rings are critical for conferring selectivity and potency.
For this compound, the key pharmacophoric elements can be hypothesized as:
The Benzo[c]isoxazole Core: This planar, aromatic system serves as the central scaffold.
The 3-Aryl Group (o-tolyl): The steric and electronic properties of this group are crucial for binding to the target. The ortho-methyl group likely plays a significant role in defining the conformational orientation of the phenyl ring relative to the isoxazole core.
The spatial arrangement of these features is critical for the molecule's ability to interact with its biological target(s) and elicit a biological response. Further computational modeling and experimental studies would be necessary to precisely define the pharmacophore for this specific compound and its potential targets.
Potential Applications in Chemical Biology and Advanced Materials Research
Utilization as Chemical Probes in Biological Systems
The investigation of complex biological systems often relies on the use of small molecules known as chemical probes to perturb and study specific cellular processes. 5-Chloro-3-(o-tolyl)benzo[c]isoxazole has been identified as a compound with potential for development as a chemical probe, particularly for biological pathways involving isoxazole-containing molecules. evitachem.com
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a potential therapeutic target. The utility of a compound as a chemical probe is dictated by its ability to engage its target through specific interactions. In the case of this compound, the isoxazole (B147169) core is known to participate in non-covalent interactions like hydrogen bonding and π-stacking with biological macromolecules. evitachem.com These interactions can influence a variety of biological pathways, making the compound a candidate for probing the roles of specific proteins within those pathways. The chloro and o-tolyl substituents on the benzoisoxazole scaffold can modulate the compound's physicochemical properties, such as its solubility, cell permeability, and binding affinity, which are critical for its function as an effective probe.
Role as Synthetic Intermediates for Complex Heterocyclic Architectures
Heterocyclic compounds are foundational to the development of new chemical entities in medicinal chemistry and other areas of chemical science. Benzoisoxazoles, including this compound, are considered valuable synthetic intermediates, or building blocks, for the construction of more complex molecular frameworks. nih.gov
The reactivity of the benzoisoxazole core, along with its substituents, allows for a variety of chemical transformations. For instance, the aromatic rings of the molecule are susceptible to electrophilic substitution, while the nitrogen atom of the isoxazole ring can act as a nucleophile. evitachem.com More specifically, derivatives such as 5-chloroisoxazoles have been demonstrated to be versatile starting materials in synthetic chemistry. mdpi.com They can undergo isomerization to form highly reactive intermediates like 2H-azirine-2-carbonyl chlorides, which can then be reacted with a range of nucleophiles to produce a diverse array of amides, esters, and other derivatives of 2H-azirine-2-carboxylic acid. mdpi.com This versatility makes this compound a promising precursor for the synthesis of novel, complex heterocyclic architectures that may possess unique biological or material properties. The synthesis of new isoxazole derivatives is an active area of research due to the favorable physical and chemical properties that the isoxazole ring imparts to a molecule. biolmolchem.commdpi.com
Exploration in Materials Science for Specific Functions (e.g., corrosion inhibition)
In the realm of materials science, there is a continuous search for novel compounds that can impart specific functionalities to materials, such as protection against degradation. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have shown significant promise as corrosion inhibitors. koreascience.kr While specific studies on the corrosion inhibition properties of this compound are not widely reported, the broader class of isoxazole and oxazole (B20620) derivatives has been investigated for this purpose. koreascience.krmdpi.com
The mechanism of corrosion inhibition by such compounds typically involves their adsorption onto the surface of a metal, forming a protective film that shields the metal from corrosive agents. koreascience.kryoutube.com The effectiveness of these inhibitors is largely dependent on their chemical structure. The presence of heteroatoms like nitrogen and oxygen, as well as delocalized π-electrons within the heterocyclic ring system, facilitates strong adsorption to the metal surface. koreascience.krmdpi.com These features are present in the this compound structure. Research on related compounds has shown that they can act as mixed-type inhibitors, controlling both the anodic and cathodic reactions of the corrosion process. mdpi.com The formation of a protective layer by these organic molecules can significantly increase the polarization resistance of the metal, thereby reducing the corrosion rate. mdpi.com Given these characteristics, this compound and its derivatives are worthy of exploration for their potential application as corrosion inhibitors in various industrial settings.
Future Research Directions and Unresolved Challenges
Development of Asymmetric Synthetic Methodologies for Enantiopure Benzo[c]isoxazoles
The creation of single-enantiomer compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. For benzo[c]isoxazoles and related structures, the development of asymmetric synthesis remains a key challenge. While methods for the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles have been reported, achieving high enantioselectivity is an ongoing pursuit. mdpi.com One approach involves the use of chiral ruthenium catalysts, which can reduce the benzisoxazole to a chiral α-substituted o-hydroxybenzylamine with moderate enantiomeric excess (up to 57% ee). mdpi.com The reaction proceeds through the reductive cleavage of the N–O bond, followed by the stereoselective saturation of the resulting imine. mdpi.com
Further research is needed to develop more efficient and highly selective catalytic systems. Challenges include the potential for the chiral primary amine product to act as a catalyst poison, which can be mitigated by in-situ acylation. mdpi.com The exploration of novel chiral ligands and transition metal catalysts is a promising avenue. researchgate.netscielo.org.mx Moreover, asymmetric [3+2] cycloaddition reactions, catalyzed by squaramide, have been successfully used to create complex isoxazole-containing spiro-compounds with excellent control over stereochemistry, suggesting that similar strategies could be adapted for benzo[c]isoxazole systems. rsc.org The development of methods that allow access to unique three-dimensional chemical spaces, especially for heterocycles with fully substituted stereocenters, remains a significant goal. researchgate.net
Table 1: Asymmetric Synthesis Approaches for Isoxazole (B147169) and Benzisoxazole Scaffolds
| Method | Catalyst/Reagent System | Key Transformation | Reported Enantioselectivity | Reference |
| Catalytic Asymmetric Hydrogenation | Chiral Ruthenium Catalyst (e.g., PhTRAP–ruthenium) | Reduction of benzisoxazole to chiral o-hydroxybenzylamine | Up to 57% ee | mdpi.com |
| Asymmetric [3+2] Cycloaddition | Squaramide catalyst | Domino Michael/Mannich reaction | Up to 96% ee | rsc.org |
| Zinc-Catalyzed [4+3] Annulation | Chiral Zinc Catalyst | Synthesis of chiral 2H-azepines from isoxazoles | Up to 97:3 e.r. | researchgate.net |
| Organocatalyzed Enantioselective Synthesis | MacMillan's Imidazolidinone | Synthesis of polyfunctionalized 4-isoxazoline scaffolds | High | mdpi.com |
In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level
While many benzo[c]isoxazole derivatives exhibit promising biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. For compounds like 5-Chloro-3-(o-tolyl)benzo[c]isoxazole, the mechanism is thought to involve non-covalent interactions, such as hydrogen bonding and π-stacking, with specific protein targets. evitachem.com The benzisoxazole scaffold is considered a "privileged" structure, found in compounds targeting a wide range of biological processes, including anti-inflammatory, anticancer, and antipsychotic activities. nih.govnih.gov
Future research must move beyond preliminary screening to identify specific molecular targets and elucidate binding modes. In silico molecular docking studies are a valuable starting point for predicting interactions. For instance, docking studies on benzisoxazole derivatives designed as α-glucosidase inhibitors have identified key amino acid residues (like GLU-271 and PHE-166) involved in binding through hydrogen bonds and Pi-Pi interactions. nih.gov However, these computational predictions must be validated through experimental techniques such as X-ray crystallography of ligand-protein complexes, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm binding affinity and thermodynamics. A deeper understanding of structure-activity relationships (SAR) will enable the rational design of more potent and selective inhibitors. nih.gov
Integration of Artificial Intelligence and Machine Learning for De Novo Design of Benzo[c]isoxazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. These computational tools can analyze vast datasets to identify novel chemical scaffolds and predict the biological activity of new compounds, accelerating the design-synthesize-test cycle. For heterocyclic chemistry, AI/ML can be employed for the de novo design of benzo[c]isoxazole derivatives with optimized properties.
By training algorithms on known bioactive molecules containing the isoxazole or benzisoxazole core, it is possible to generate novel structures with a high probability of interacting with a desired biological target. nih.gov These models can learn the complex relationships between chemical structure and biological function to design molecules with improved potency, selectivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This approach moves beyond traditional library screening to a more directed and intelligent search of chemical space. The challenge lies in developing robust, predictive models and integrating them seamlessly with automated synthesis platforms to rapidly realize the designed molecules.
Exploration of New Chemical Transformations and Cascade Reactions
The benzo[c]isoxazole ring is not only a pharmacophore but also a versatile synthetic intermediate. chemicalbook.com Its inherent reactivity allows for a range of chemical transformations, making it a valuable building block for more complex molecular architectures. Due to their high reactivity, benzo[c]isoxazoles can act as precursors in various synthetic routes. chemicalbook.com
Future work will likely focus on discovering novel reactions of the benzo[c]isoxazole core. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. lookchem.comrsc.org For example, cascade reactions have been used to synthesize polysubstituted isoxazoles from simple precursors. lookchem.com The development of new catalytic methods, such as palladium-catalyzed C-H activation, allows for the direct functionalization of the benzo[c]isoxazole scaffold, enabling the construction of new C-C and C=N bonds. nih.govrsc.org Exploring the reactivity of the N-O bond to trigger ring-opening and subsequent annulation reactions is another promising area that could lead to novel heterocyclic systems. researchgate.net
Sustainable Synthesis and Environmental Considerations in Benzo[c]isoxazole Chemistry
The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including pharmaceuticals and their intermediates. researchgate.net Future research on benzo[c]isoxazoles must address the environmental impact of their synthesis. numberanalytics.com This involves developing more sustainable and eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.netresearchgate.net
Key strategies include the use of renewable feedstocks, the development of catalyst-free reactions, and the replacement of traditional organic solvents with greener alternatives like water or deep eutectic solvents (DES). evitachem.comrsc.orgnih.gov For instance, the use of a choline (B1196258) chloride:urea deep eutectic solvent has been shown to enable catalyst-free cyclizations for isoxazole precursor synthesis with high atom economy and solvent recyclability. evitachem.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy usage. mdpi.comresearchgate.net Furthermore, a life-cycle assessment of synthetic processes is necessary to understand and mitigate the persistence, bioaccumulation, and ecotoxicity of heterocyclic compounds and their byproducts in the environment. numberanalytics.comijiemr.org
Table 2: Green Chemistry Strategies for Isoxazole Synthesis
| Green Chemistry Principle | Application in Isoxazole Synthesis | Benefits | Reference(s) |
| Use of Greener Solvents | Reactions in water or Deep Eutectic Solvents (DES) like K2CO3/glycerol (B35011). | Reduced toxicity, biodegradability, potential for catalyst/media reuse. | rsc.orgnih.govnih.gov |
| Energy Efficiency | Microwave-assisted synthesis and ultrasonication methods. | Shorter reaction times, lower energy consumption. | mdpi.comresearchgate.net |
| Atom Economy | Development of cascade and multicomponent reactions. | Higher efficiency, less waste generation. | lookchem.comrsc.orgnih.gov |
| Use of Benign Catalysts | Employing metal-free catalysts or reusable heterogeneous catalysts like silica (B1680970) sulfuric acid. | Reduced metal contamination, easier product purification, catalyst reuse. | rsc.orgresearchgate.net |
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-3-(o-tolyl)benzo[c]isoxazole?
The synthesis typically involves regioselective C-H alkenylation or cyclization reactions. For example, 3,5-diarylisoxazole derivatives are synthesized via palladium-catalyzed cross-coupling, achieving yields of 60–75% under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Key steps include:
- Cyclocondensation : Using o-tolyl-substituted precursors with chlorinated benzaldehyde derivatives.
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
- Validation : Comparison of spectral data (¹H/¹³C NMR, HRMS) with literature values .
Q. How is the structural characterization of this compound performed?
A multi-technique approach is essential:
- X-ray crystallography : Determines bond angles (e.g., C10–C9–C3 = 113.4°) and planarity of the isoxazole ring (max. deviation 0.007 Å) .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.46–8.39 ppm), while ¹³C NMR confirms substituent effects on chemical shifts (e.g., Cl-induced deshielding at δ 165.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M + Na]⁺ observed at m/z 357.9696) .
Q. How are spectral data contradictions resolved during characterization?
Discrepancies (e.g., unexpected splitting or shifts) are addressed by:
- Cross-validation : Comparing experimental NMR/X-ray data with computational models (DFT) or databases like Cambridge Structural Database .
- Impurity analysis : Using HPLC-MS to detect byproducts from incomplete reactions .
- Isotopic labeling : Resolving ambiguous proton environments via 2D NMR (COSY, NOESY) .
Advanced Research Questions
Q. How do substituent patterns influence pharmacological activity in benzo[c]isoxazole derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at position 5) enhance MAO-B inhibition (IC₅₀ ≈ 10 µM) by increasing electrophilicity .
- Ortho-substituted aryl groups (e.g., o-tolyl) improve blood-brain barrier penetration via lipophilicity modulation (logP ≈ 3.2) .
- Methodology : Synthesize analogs (e.g., 3m: 76% yield) and assay enzyme inhibition via fluorometric assays with clorgyline as a control .
Q. What computational methods predict the reactivity of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict sites for electrophilic attack (e.g., C3 position) .
- Molecular docking : Simulate binding to MAO-B (PDB: 2V5Z) using AutoDock Vina, revealing hydrogen bonds with Tyr 398 and π-π stacking with FAD cofactor .
- Solvent effects : PCM models assess polarity-dependent stability (ΔG solvation ≈ −15 kcal/mol in DMSO) .
Q. How does crystal packing affect the compound’s stability and solubility?
- Van der Waals interactions : Dominant in title compound (I), with no significant hydrogen bonds, leading to low aqueous solubility (≈0.1 mg/mL) .
- Packing motifs : Layered arrangements reduce hygroscopicity, confirmed by TGA (decomposition >250°C) .
- Tools : Mercury software visualizes voids (≈5% unit cell volume) and calculates packing similarity indices .
Q. What strategies are used to design analogs targeting monoamine oxidase (MAO) inhibition?
- Bioisosteric replacement : Substitute Cl with CF₃ or Br to modulate potency (e.g., 3m: IC₅₀ = 18.6 µM) .
- Hybridization : Attach selenadiazole moieties (e.g., compound 3d) to enhance redox modulation and apoptosis induction .
- In vivo validation : Use transgenic mouse models to assess brain MAO-B activity via PET imaging with [¹¹C]-deprenyl .
Q. How are non-covalent interactions analyzed in benzo[c]isoxazole derivatives?
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H⋯H = 65%, Cl⋯H = 12%) using CrystalExplorer .
- QTAIM : Identifies critical bond paths (e.g., Cl⋯H4 = 3.1169 Å) and bond critical points (ρ ≈ 0.08 e/a₀³) .
- Thermal ellipsoids : Assess dynamic disorder in X-ray structures (Uₑq > 0.05 Ų indicates flexibility) .
Q. What methodologies evaluate the cytotoxicity of this compound in cancer cell lines?
- MTT assays : Test against HT-1080 (fibrosarcoma) and MCF-7 (breast cancer), with IC₅₀ values normalized to cisplatin .
- Apoptosis markers : Caspase-3/7 activation measured via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Synergy studies : Combine with doxorubicin and calculate combination index (CI < 1 indicates synergism) .
Q. How are deviations in bond angles interpreted during structural analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
